3-(Chloromethyl)-2,2,4-trimethylhexane

Catalog No.
S13684911
CAS No.
M.F
C10H21Cl
M. Wt
176.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2,2,4-trimethylhexane

Product Name

3-(Chloromethyl)-2,2,4-trimethylhexane

IUPAC Name

3-(chloromethyl)-2,2,4-trimethylhexane

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

InChI

InChI=1S/C10H21Cl/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

YEDXDWRTMZQEJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CCl)C(C)(C)C

3-(Chloromethyl)-2,2,4-trimethylhexane is an organic compound characterized by its chloromethyl group attached to a branched alkane structure. Its chemical formula is C₁₁H₂₃Cl, and it features a unique arrangement of carbon atoms that contributes to its distinct physical and chemical properties. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations.

  • Oxidation: This compound can be oxidized to form alcohols, ketones, and carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to simpler hydrocarbons in the presence of hydrogen gas and metal catalysts like palladium or platinum.
  • Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under ultraviolet light or heat conditions.

Several methods are available for synthesizing 3-(Chloromethyl)-2,2,4-trimethylhexane:

  • Alkylation Reactions: This involves the reaction of alkanes with chloromethyl methyl ether or similar reagents under controlled conditions.
  • Hydrogenation: The catalytic hydrogenation of alkenes derived from 3-(Chloromethyl)-2,2,4-trimethylhexane precursors can yield the desired compound. Palladium or platinum catalysts are commonly used under high pressure and temperature .

3-(Chloromethyl)-2,2,4-trimethylhexane finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its reactivity, it may be utilized in the development of pharmaceutical compounds.
  • Industrial Chemicals: This compound is relevant in the production of specialty chemicals used in various industrial processes.

3-(Chloromethyl)-2,2,4-trimethylhexane shares similarities with several other compounds due to its branched structure and functional groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2,3-DimethylhexaneTwo methyl groups on a hexane backboneLess sterically hindered than 3-(Chloromethyl) variant
2,3,3-TrimethylhexaneThree methyl groups on a hexane backboneDifferent branching pattern affects boiling point
2,3,4-TrimethylhexaneThree methyl groups with varied positionsVaries in reactivity compared to 3-(Chloromethyl)
3-Chloro-2-methylpentaneChlorine on a five-carbon chainSimpler structure leads to different chemical behavior

XLogP3

4.7

Exact Mass

176.1331784 g/mol

Monoisotopic Mass

176.1331784 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types